molecular formula C21H18N4O2S3 B2516999 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 315709-38-7

2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2516999
CAS No.: 315709-38-7
M. Wt: 454.58
InChI Key: XFVCDQYDBGVIEW-UHFFFAOYSA-N
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Description

2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S3 and its molecular weight is 454.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that this compound affects

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Properties

IUPAC Name

2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S3/c1-11-12(2)29-21-17(11)20(23-10-24-21)28-9-16(26)25-19-14(18(22)27)8-15(30-19)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H2,22,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVCDQYDBGVIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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